molecular formula C12H13NOS B8528480 1-(1,3-Benzothiazol-2-yl)cyclopentanol

1-(1,3-Benzothiazol-2-yl)cyclopentanol

Cat. No.: B8528480
M. Wt: 219.30 g/mol
InChI Key: AOJYVXGYKSAKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-yl)cyclopentanol is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NOS/c14-12(7-3-4-8-12)11-13-9-5-1-2-6-10(9)15-11/h1-2,5-6,14H,3-4,7-8H2

InChI Key

AOJYVXGYKSAKOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 mL (18.3 mmol) of benzothiazole in 20 mL of tetrahydrofuran was added 11.4 mL (18.2 mmol) of 1.6 M n-BuLi at −78° C. After 45 min, 1.6 mL (18.1 mmol) of cyclopentanone was added at the same temperature. The reaction was let warm to room temperature over 1 h. Water was added to quench the reaction and the mixture was extracted with ether (3×). The ether layer was washed with brine (3×) and dried over magnesium sulfate. After removal of solvent, purification by silica gel column chromatography eluting with hexane:ethyl acetate (4:1) gave 2.8 g (71%) of 1-(1,3-benzothiazol-2-yl)cyclopentanol as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 8.02 (d, J=8 Hz, 1H), 7.92 (d, J=8 Hz, 1H), 7.51 (t, J=8 Hz, 1H), 7.41 (t, J=8 Hz, 1H), 2.25 (m, 4H), 2.00 (m, 4H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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